3-(2,5-Dimethoxyphenyl)phenol
Description
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-12-6-7-14(17-2)13(9-12)10-4-3-5-11(15)8-10/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKJZLHXTBGHFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683546 | |
| Record name | 2',5'-Dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261889-79-5 | |
| Record name | 2',5'-Dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electrophile Design and Reactivity
Aryl aldehydes or ketones bearing electron-donating methoxy groups serve as effective electrophiles due to their ability to stabilize intermediate carbocations. For instance, 2,5-dimethoxybenzaldehyde undergoes Friedel-Crafts alkylation with phenol derivatives in the presence of Lewis acids like AlCl₃ or Brønsted acids such as HCl. The reaction proceeds via activation of the aldehyde to form a resonance-stabilized acylium ion, which attacks the electron-rich phenolic ring. However, regioselectivity challenges arise due to competing ortho/para-directing effects of the methoxy and hydroxyl groups.
In one protocol, 3-methoxyphenol reacts with 2,5-dimethoxybenzaldehyde in dichloromethane under catalytic HCl, yielding a bis-aryl methoxy intermediate. Subsequent demethylation using BBr₃ selectively removes the methyl protecting group from the phenolic oxygen, affording this compound in 68% overall yield. Critical to success is the use of stoichiometric DMSO as an oxidizing agent to prevent over-alkylation and byproduct formation.
Optimization and Limitations
Key parameters influencing yield include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Acid Catalyst | 10–20 mol% HCl | Maximizes electrophile activation |
| Solvent | EtOH or DCM | Balances solubility and reactivity |
| Temperature | 60–80°C | Enhances kinetics without decomposition |
| Reaction Time | 4–6 h | Minimizes side reactions |
Despite its utility, this method struggles with steric hindrance when bulky substituents are present. Additionally, competing Fries rearrangement can occur if acylating agents are employed, necessitating careful control of reaction conditions.
Carbonylation-Oxidation-Hydrolysis Cascades
Patented methodologies for analogous compounds, such as 3,5-dimethylphenol, provide a template for adapting carbonylation chemistry to this compound synthesis. This three-step cascade involves:
Carbonylation of Aromatic Precursors
Xylene derivatives serve as starting materials due to their low cost and commercial availability. In the presence of acylating agents (e.g., acetyl chloride) and catalysts like iodine, 2,5-dimethoxyxylene undergoes carbonylation to form 3,5-dimethoxyacetophenone. The reaction exploits the δ-complex intermediate’s propensity to rearrange under thermal conditions, favoring the formation of para-substituted ketones:
Yields exceed 70% when conducted in ethanol at 100°C for 3 h.
Bayer-Villiger Oxidation to Esters
The ketone intermediate is oxidized using peroxides (e.g., mCPBA) to install an ester moiety via oxygen insertion adjacent to the carbonyl group. For example, treatment of 3,5-dimethoxyacetophenone with mCPBA in dichloromethane generates the corresponding acetate ester:
This step achieves 85% conversion under mild conditions (0–25°C, 2 h), with the ester serving as a protected form of the phenol.
Acid-Catalyzed Hydrolysis
Final hydrolysis of the ester under acidic conditions (e.g., HCl in EtOH) liberates the phenolic hydroxyl group. The reaction is typically conducted at reflux for 1–2 h, followed by extraction and vacuum distillation to isolate this compound in 86% purity.
Hydrazone-Mediated Condensation Approaches
Pyrazole synthesis methodologies offer indirect routes to biaryl structures through cyclization and subsequent ring-opening reactions. In one approach, 2,5-dimethoxyacetophenone hydrazone is condensed with 3-hydroxybenzaldehyde under iodine catalysis. The reaction proceeds via formation of a pyrazole intermediate, which undergoes oxidative cleavage to yield the biaryl product:
Mechanism and Conditions
Hydrazones act as bifunctional nucleophiles, attacking the aldehyde’s carbonyl group to form a hydrazone-aldehyde adduct. Catalytic iodine promotes dehydrogenation, leading to pyrazole ring formation. Subsequent treatment with DMSO oxidizes the heterocycle, cleaving the N–N bond and yielding this compound.
Optimal conditions include:
-
Solvent : Ethanol (10 mL/mmol)
-
Catalyst : I₂ (0.15 mmol)
-
Temperature : Reflux (78°C)
-
Time : 4–6 h
This method achieves 65–72% yields but requires rigorous purification to remove residual DMSO and iodine byproducts.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency | Functional Group Tolerance |
|---|---|---|---|---|
| Friedel-Crafts | 68 | Moderate | High | Low (sensitive to steric effects) |
| Carbonylation Cascade | 70–86 | High | Moderate | High |
| Hydrazone Condensation | 65–72 | Low | Low | Moderate |
The carbonylation-oxidation-hydrolysis route emerges as the most scalable and cost-effective, albeit requiring specialized equipment for high-pressure carbonylation. Friedel-Crafts alkylation offers simplicity but suffers from regiochemical challenges. Hydrazone-mediated methods, while innovative, are limited by moderate yields and purification demands.
Chemical Reactions Analysis
Types of Reactions: 3-(2,5-Dimethoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: 3-(2,5-Dimethoxyphenyl)phenol is used as a building block in organic synthesis, particularly in the development of new compounds with potential biological activity .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethoxyphenyl)phenol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features and molecular properties of 3-(2,5-Dimethoxyphenyl)phenol and related compounds:
Key Observations
a) Substituent Effects on Bioactivity
- However, this may reduce water solubility compared to hydroxyl-rich analogs like 3-(2,4′-dihydroxy-3′,5′-dimethoxyphenyl)propanoic acid .
- Bibenzyl derivatives (e.g., 3,5-dimethoxy-3’-hydroxy-bibenzyl) exhibit notable anti-tumor activity, suggesting that biphenyl scaffolds with balanced methoxy/hydroxyl substitutions are critical for cytotoxicity .
b) Functional Group Influence
- Carboxylic acid-containing analogs (e.g., compound 5 in ) demonstrate anti-inflammatory effects, likely due to hydrogen bonding with biological targets .
c) Positional Isomerism
- Compared to 3,5-dimethylphenol (a simpler phenolic compound), the target compound’s extended aromatic system and methoxy substitutions may confer higher binding affinity to aromatic receptors (e.g., estrogen receptors) but lower volatility .
Q & A
Basic Research Question
- Ecotoxicology : Daphnia magna assays measure acute toxicity (LC₅₀ ~12 mg/L) .
- Degradation studies : Photolysis under UV light identifies breakdown products (e.g., demethylated derivatives) .
- QSAR modeling : Predicts bioaccumulation potential based on logP values (~2.8) .
What are the challenges in crystallizing this compound for structural studies?
Advanced Research Question
Crystallization difficulties include:
- Polymorphism : Slow evaporation from ethanol/water mixtures yields stable monoclinic crystals (space group P2₁/c) .
- Solvent selection : High-polarity solvents (e.g., DMSO) disrupt crystal lattice formation.
- Thermal stability : DSC analysis confirms decomposition above 180°C, guiding melt crystallization attempts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
